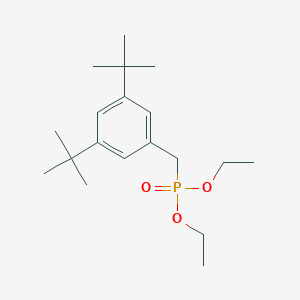
Diethyl 3,5-Di-tert-butylbenzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,5-Di-tert-butylbenzylphosphonate is a chemical compound with the molecular formula C19H33O4P. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of diethyl phosphonate and tert-butyl groups attached to a benzyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,5-Di-tert-butylbenzylphosphonate typically involves the reaction of 3,5-di-tert-butylbenzyl chloride with diethyl phosphite under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,5-Di-tert-butylbenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sulfuric acid or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted benzyl phosphonates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,5-Di-tert-butylbenzylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an antioxidant and its ability to inhibit certain enzymes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used as an additive in polymers to enhance their thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of Diethyl 3,5-Di-tert-butylbenzylphosphonate involves its interaction with molecular targets such as enzymes and free radicals. The compound’s phosphonate group can chelate metal ions, inhibiting enzyme activity. Additionally, its antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate
- Diethyl 3,5-Di-tert-butylphenylphosphonate
- Diethyl 3,5-Di-tert-butylbenzylphosphine oxide
Uniqueness
Diethyl 3,5-Di-tert-butylbenzylphosphonate is unique due to its specific combination of diethyl phosphonate and tert-butyl groups, which confer enhanced stability and reactivity. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Eigenschaften
Molekularformel |
C19H33O3P |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1,3-ditert-butyl-5-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C19H33O3P/c1-9-21-23(20,22-10-2)14-15-11-16(18(3,4)5)13-17(12-15)19(6,7)8/h11-13H,9-10,14H2,1-8H3 |
InChI-Schlüssel |
ARRJQPBUVRVNBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)
![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)
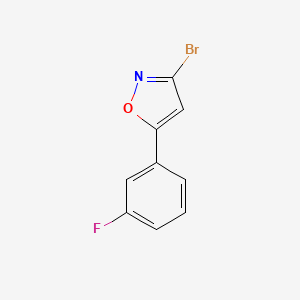
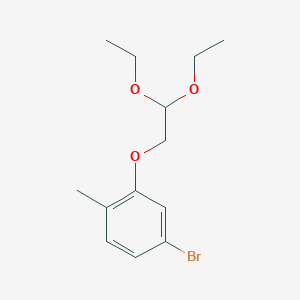
![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)

![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)

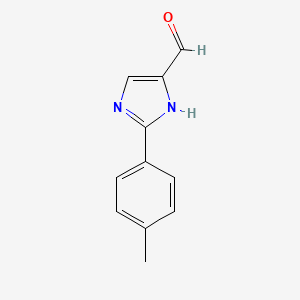


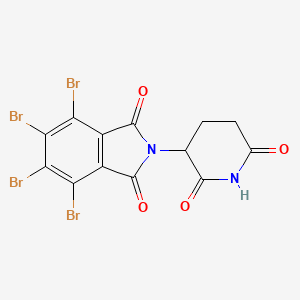
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)
